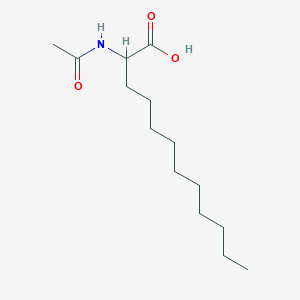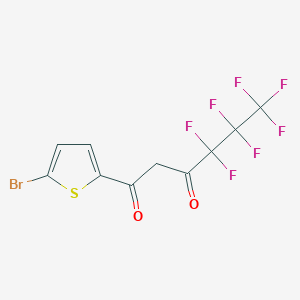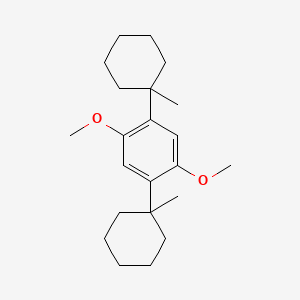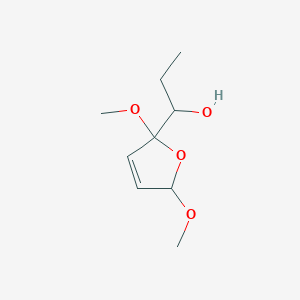![molecular formula C7H5Cl2FO5S2 B14002345 Benzenesulfonylfluoride, 3,5-dichloro-4-[(methylsulfonyl)oxy]- CAS No. 22243-86-3](/img/structure/B14002345.png)
Benzenesulfonylfluoride, 3,5-dichloro-4-[(methylsulfonyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonylfluoride, 3,5-dichloro-4-[(methylsulfonyl)oxy]- is a chemical compound with the molecular formula C7H5Cl2FO4S It is a derivative of benzenesulfonyl fluoride, characterized by the presence of two chlorine atoms and a methylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonylfluoride, 3,5-dichloro-4-[(methylsulfonyl)oxy]- typically involves the sulfonylation of a suitable aromatic precursor. One common method is the reaction of 3,5-dichlorophenol with methylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonylfluoride, 3,5-dichloro-4-[(methylsulfonyl)oxy]- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonyl group can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of benzenesulfonic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzenesulfonyl derivatives can be formed.
Oxidation Products: Sulfonic acids or sulfonates.
Reduction Products: Sulfides or thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Benzenesulfonylfluoride, 3,5-dichloro-4-[(methylsulfonyl)oxy]- is used as a reagent for the synthesis of various organic compounds. Its ability to undergo substitution reactions makes it valuable in the preparation of complex molecules.
Biology and Medicine
The compound has potential applications in medicinal chemistry as a building block for the synthesis of pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique chemical properties enable its use in various manufacturing processes.
Wirkmechanismus
The mechanism of action of Benzenesulfonylfluoride, 3,5-dichloro-4-[(methylsulfonyl)oxy]- involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or modification of proteins, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonyl Fluoride: Lacks the chlorine and methylsulfonyl groups, making it less reactive in certain substitution reactions.
3,5-Dichlorobenzenesulfonyl Chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
Methylsulfonyl Chloride: Contains the methylsulfonyl group but lacks the aromatic ring and chlorine atoms.
Uniqueness
Benzenesulfonylfluoride, 3,5-dichloro-4-[(methylsulfonyl)oxy]- is unique due to the combination of its functional groups
Eigenschaften
CAS-Nummer |
22243-86-3 |
|---|---|
Molekularformel |
C7H5Cl2FO5S2 |
Molekulargewicht |
323.1 g/mol |
IUPAC-Name |
(2,6-dichloro-4-fluorosulfonylphenyl) methanesulfonate |
InChI |
InChI=1S/C7H5Cl2FO5S2/c1-16(11,12)15-7-5(8)2-4(3-6(7)9)17(10,13)14/h2-3H,1H3 |
InChI-Schlüssel |
XJEKIXIPMRWWSI-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OC1=C(C=C(C=C1Cl)S(=O)(=O)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14002268.png)
![2-[Cyano-(4-nitrophenyl)methyl]benzonitrile](/img/structure/B14002274.png)
![[2,5-Bis(dimethylamino)phenyl]-diphenylmethanol](/img/structure/B14002276.png)
![1-[2-(Ethenyloxy)ethyl]pyrrolidin-2-one](/img/structure/B14002286.png)





![6'-Fluoro-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-carboxylic acid](/img/structure/B14002321.png)

![2-Methylidene-1-azabicyclo[2.2.2]octan-3-one;2,4,6-trinitrophenol](/img/structure/B14002331.png)
![Ethyl 4-{acetyl[2-(2-amino-4-oxo-1,4,7,8-tetrahydropteridin-6-yl)ethyl]amino}benzoate](/img/structure/B14002334.png)
